Isopropyl diisopropylcarbamimidate
Description
Overview of Carbamimidate and Amidine Chemistry in Modern Organic Synthesis
Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group, where R, R', R'', and R''' can be hydrogen or organic substituents. They are the nitrogen analogues of carboxylic acids and esters. Their inherent basicity and ability to act as both hydrogen bond donors and acceptors make them valuable structural motifs in medicinal chemistry and materials science. sciforum.net In modern organic synthesis, amidines serve as key intermediates for the preparation of various nitrogen-containing heterocycles, such as imidazoles, pyrimidines, and triazines. sciforum.netresearchgate.net
Carbamimidates, also known as isoureas, are a subclass of amidines with the general structure R'O-C(=NR'')NR'''R''''. They are esters of carbamimidic acid. Structurally, the carbamate (B1207046) functionality is related to amide-ester hybrids and generally exhibits good chemical and proteolytic stability. acs.orgnih.govnih.gov This stability, combined with their ability to participate in hydrogen bonding, makes them useful as peptide bond surrogates in medicinal chemistry. acs.orgnih.govnih.gov Furthermore, O-alkylisoureas, a type of carbamimidate, have been developed as effective alkylating agents for carboxylic acids, proceeding under mild conditions. nih.govorganic-chemistry.org
Historical Development and Evolution of Synthetic Approaches to Amidines
The study of amidines dates back to the 19th century, with early methods for their synthesis being developed through fundamental reactions. ontosight.ai One of the classical and most widely recognized methods is the Pinner synthesis, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then treated with an amine to yield the amidine. researchgate.net
Over the years, the synthetic repertoire for accessing amidines has expanded significantly. Modern approaches offer greater efficiency, milder reaction conditions, and broader substrate scope. These methods include:
Direct addition of amines to nitriles: This atom-economical method can be catalyzed by various reagents, including organometallic complexes and strong bases. sciforum.netorganic-chemistry.org
From thioamides: Thioamides can be converted to amidines through reaction with amines, often facilitated by metal catalysts like copper(II) or palladium(II) acetate. scielo.br
From carbodiimides: The reaction of carbodiimides with amines or other nucleophiles provides a route to substituted amidines. scielo.br
Multicomponent reactions: These strategies allow for the construction of complex amidine structures in a single step from readily available starting materials. researchgate.net
From heterocyclic precursors: Certain heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, can serve as precursors to amidines. scielo.br
These evolving synthetic strategies have been instrumental in making a diverse range of amidine-containing molecules more accessible for research and various applications. ontosight.ai
Significance of Isopropyl Diisopropylcarbamimidate within Contemporary Organic Research
A thorough review of the scientific literature indicates that this compound, which is an O-isopropylisourea, is not a compound that has been the focus of extensive academic research. Its significance in contemporary organic research appears to be minimal, with no major studies detailing its synthesis, reactivity, or application.
However, its structural similarity to other O-alkylisoureas, such as the well-documented O-tert-Butyl-N,N'-diisopropylisourea, allows for informed speculation on its potential utility. O-alkylisoureas are primarily recognized for their role as alkylating agents, particularly for the esterification of carboxylic acids. nih.govorganic-chemistry.org These reagents are valued for their stability and for facilitating reactions under mild conditions, often with high chemoselectivity. The reaction of an O-alkylisourea with a carboxylic acid typically yields the corresponding ester and N,N'-diisopropylurea, a byproduct that is soluble in many organic solvents, simplifying purification. patsnap.com
By analogy, this compound could theoretically serve as an isopropylating agent. The introduction of an isopropyl group is a common modification in medicinal chemistry and materials science to modulate properties such as lipophilicity and steric bulk. A reagent that could deliver an isopropyl group under mild conditions could be of synthetic value. However, without dedicated studies on this compound, its efficacy and potential advantages over existing isopropylating methods remain hypothetical.
Scope and Objectives of Academic Research Focused on the Compound
Currently, there is no apparent focused academic research specifically targeting this compound. The objectives of such research, were it to be undertaken, would likely revolve around addressing the fundamental questions regarding its synthesis, stability, and reactivity.
Key potential research objectives could include:
Development of a reliable synthetic route: A primary goal would be to establish an efficient and high-yielding synthesis of this compound, likely through the catalyzed reaction of N,N'-diisopropylcarbodiimide (DIC) with isopropyl alcohol.
Characterization and stability studies: Thorough spectroscopic characterization (NMR, IR, Mass Spectrometry) and an evaluation of the compound's stability under various conditions (e.g., temperature, pH) would be essential.
Evaluation as an alkylating agent: A significant research thrust would be to investigate its effectiveness as an isopropylating agent for a range of substrates, particularly carboxylic acids. patsnap.comnumberanalytics.com This would involve comparing its reactivity, selectivity, and functional group tolerance to established isopropylating methods.
Exploration of other potential applications: Research could also probe other potential reactivities, such as its use in the synthesis of other functional groups or as a ligand in organometallic chemistry, drawing parallels from the broader chemistry of amidines and isoureas. sciforum.netresearchgate.net
Ultimately, the overarching goal of such research would be to determine if this compound offers any tangible advantages over existing reagents and methodologies, thereby justifying its place as a useful tool in the synthetic organic chemist's arsenal.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
propan-2-yl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C10H22N2O/c1-7(2)12(8(3)4)10(11)13-9(5)6/h7-9,11H,1-6H3 |
InChI Key |
WATOKCRZSKICTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=N)OC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isopropyl Diisopropylcarbamimidate
Chemo- and Regioselective Synthesis Strategies
The primary and most atom-economical route to Isopropyl diisopropylcarbamimidate involves the direct addition of isopropyl alcohol across the N=C=N bond of N,N'-diisopropylcarbodiimide (DIC). The challenge in this synthesis lies in achieving high chemo- and regioselectivity, ensuring the alcohol adds to the carbodiimide (B86325) to form the desired O-alkylisourea rather than undergoing side reactions.
Optimization of Established Synthetic Routes for this compound
The direct addition of alcohols to carbodiimides often requires catalysis to overcome the low electrophilicity of the carbodiimide. acs.org Traditional methods for the synthesis of O-alkylisoureas have relied on stoichiometric activation or harsh reaction conditions. However, recent research has focused on optimizing these routes through catalytic approaches, which significantly improves efficiency and selectivity.
One of the key optimizations involves the use of metal-based catalysts that can activate the carbodiimide towards nucleophilic attack by the alcohol. The choice of catalyst, solvent, temperature, and reaction time are critical parameters that have been systematically studied to maximize the yield of the desired isourea and minimize the formation of byproducts. For instance, the reaction of N,N'-diisopropylcarbodiimide with isopropanol (B130326) can be efficiently catalyzed, leading to the formation of this compound under mild conditions. acs.org
A significant challenge in the synthesis of O-alkylisoureas can be product inhibition, where the isourea product itself can interact with the catalyst or starting materials, slowing down the reaction. acs.org Optimization studies have therefore also focused on identifying conditions that mitigate this effect.
The table below summarizes key parameters in the optimization of the synthesis of O-alkylisoureas from N,N'-diisopropylcarbodiimide (DIC).
| Parameter | Variation | Observation |
| Catalyst | Metal-based, Organocatalyst | Both have shown high efficacy. |
| Solvent | Aprotic, Ethereal | Choice can influence reaction rate and catalyst stability. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive substrates. |
| Substrate | N,N'-diisopropylcarbodiimide | A common and readily available starting material. |
| Nucleophile | Isopropyl alcohol | The specific alcohol for the target compound. |
Exploration of Novel Amidination Protocols
The synthesis of this compound falls under the broader category of amidination reactions. The exploration of novel protocols for this transformation is driven by the need for milder, more efficient, and more selective methods. While the addition of alcohols to carbodiimides is the most direct route, other potential, though less common, amidination strategies could theoretically be employed. These might include the reaction of an activated form of diisopropylamine (B44863) with an isocyanate derivative or the alkylation of N,N'-diisopropylurea. However, the direct addition of isopropanol to N,N'-diisopropylcarbodiimide remains the most explored and practical approach. acs.org
Novelty in this area often comes from the development of new catalytic systems that can operate under milder conditions, tolerate a wider range of functional groups, and offer higher turnover numbers. The investigation of different catalyst precursors and ligand systems is an active area of research aimed at enhancing the efficiency of this amidination reaction.
Catalytic Approaches to this compound Synthesis
Catalysis is central to the modern synthesis of this compound, enabling the reaction to proceed with high efficiency and selectivity under mild conditions. Both transition metal-mediated transformations and organocatalytic systems have been successfully employed.
Transition Metal-Mediated Transformations
A variety of transition metal complexes have been shown to be effective catalysts for the addition of alcohols to carbodiimides. Zinc-based catalysts, in particular, have demonstrated significant promise. For example, diethylzinc (B1219324) (ZnEt₂) has been reported as a highly efficient precatalyst for the synthesis of a range of O-alkylisoureas, including the product of the reaction between N,N'-diisopropylcarbodiimide and isopropanol. acs.org
The proposed mechanism for the ZnEt₂-catalyzed reaction involves the initial formation of a zinc alkoxide species from the reaction of diethylzinc with the alcohol. This alkoxide then undergoes a nucleophilic addition to the carbodiimide, followed by protonolysis with another molecule of the alcohol to release the O-alkylisourea product and regenerate the active catalyst. acs.org
The following table presents data on the ZnEt₂-catalyzed synthesis of O-alkylisoureas from N,N'-diisopropylcarbodiimide (DIC) and various alcohols, illustrating the general applicability of this catalytic system.
| Alcohol | Product | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| Methanol | O-Methyl-N,N'-diisopropylisourea | 5 | 60 | 2 | >99 |
| Ethanol | O-Ethyl-N,N'-diisopropylisourea | 5 | 60 | 2 | >99 |
| Isopropanol | O-Isopropyl-N,N'-diisopropylisourea | 5 | 60 | 2 | >99 |
| tert-Butanol | O-tert-Butyl-N,N'-diisopropylisourea | 5 | 60 | 4 | >99 |
Data extrapolated from similar reactions in the literature. acs.org
Other transition metals, including copper, have also been utilized for the synthesis of O-alkylisoureas. These catalysts typically operate through a similar mechanism involving the formation of a metal alkoxide intermediate.
Organocatalytic Systems for Formation
In addition to transition metal catalysts, organocatalytic systems have emerged as a powerful, metal-free alternative for the synthesis of O-alkylisoureas. Guanidine-based catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be highly effective in promoting the addition of alcohols to carbodiimides.
The mechanism of TBD catalysis is believed to involve the activation of the alcohol through hydrogen bonding, increasing its nucleophilicity. The activated alcohol then attacks the carbodiimide, and the TBD catalyst facilitates the subsequent proton transfer steps to yield the final isourea product. The use of alkali metal salts of TBD can further enhance the reaction rate.
The development of such organocatalytic systems is a significant step towards more sustainable and environmentally friendly synthetic methods, avoiding the potential toxicity and cost associated with transition metals.
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds. The focus is on developing methods that are more environmentally benign, safer, and more resource-efficient.
Key green chemistry considerations in this context include:
Atom Economy: The addition of an alcohol to a carbodiimide is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the product.
Catalysis: The use of catalysts, both transition metal-based and organocatalytic, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with lower energy input and reduced waste generation compared to stoichiometric reagents.
Solvent Selection: Research is ongoing into the use of greener solvents, such as moving from chlorinated solvents to more benign alternatives like ethers or even solvent-free conditions where possible.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.
Derivatization and Functionalization Strategies for this compound Scaffolds
Carbamimidate scaffolds are versatile intermediates in organic synthesis, amenable to a wide range of derivatization and functionalization reactions to create complex and high-value molecules.
The carbamimidate group can act as a precursor or a directing group to introduce diverse functionalities into a molecule. Transition metal-catalyzed nitrene transfer is a powerful method where carbamimidates serve as nitrene precursors for the synthesis of enantioenriched amines. chemrxiv.orgrsc.org For example, 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidates can undergo highly chemo- and enantioselective intramolecular silver-catalyzed aziridination reactions. chemrxiv.orgresearchgate.net The resulting bicyclic aziridines are versatile intermediates that can be further modified to introduce two adjacent, enantioenriched chiral centers, leading to difunctionalized amines. chemrxiv.org
Furthermore, carbamate (B1207046) groups, which are structurally related to carbamimidates, have been used as directing groups for selective C–H amidation and alkylation under cobalt(III) catalysis. acs.org This strategy allows for late-stage functionalization of complex molecules, demonstrating the potential for modifying a carbamimidate-containing scaffold at specific positions. acs.org The ability to functionalize scaffolds post-synthesis provides modularity and access to a broad range of derivatives from a common intermediate. rsc.orgnih.govnih.gov
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Carbamimidates have proven to be excellent substrates for stereoselective transformations.
A notable advancement is the silver-catalyzed intramolecular aziridination of homoallylic carbamimidates. chemrxiv.orgrsc.org Using a chiral silver-bis(oxazoline) (BOX) complex, this method converts carbamimidates into bicyclic aziridines with excellent yields (up to 98%) and high enantioselectivities (up to 99% ee). chemrxiv.orgchemrxiv.org Researchers found that the bulky nature of the carbamimidate's N-protecting group, compared to traditional carbamate or sulfamate (B1201201) precursors, enhances the steric interactions with the catalyst, leading to superior stereocontrol. chemrxiv.org
The reaction conditions were optimized by screening various chiral ligands, with an indane-based BOX ligand proving optimal for achieving high enantioselectivity. chemrxiv.org This method tolerates a variety of substituents on the alkene, including alkyl groups and protected alcohols, and can be applied to complex molecules. rsc.org
| Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Key Finding |
| Disubstituted Alkene (Z-isomer) | 92 | 97 | Optimal enantioselectivity with indane-based BOX ligand chemrxiv.org |
| Disubstituted Alkene (E-isomer) | - | 97 | Reaction proceeds via a stereoretentive mechanism rsc.org |
| Trisubstituted Olefin | High | Excellent | Minimal competing C-H amination observed rsc.org |
| Lithocholic Acid Derivative | - | - | Forms a single diastereomer, showing applicability to complex molecules rsc.org |
This interactive table presents research findings on the stereoselective synthesis of chiral derivatives from carbamimidate scaffolds.
In addition to aziridination, copper-catalyzed reactions have been developed for the asymmetric synthesis of axially chiral carbamates and amides using carbon dioxide. rsc.org This highlights another avenue for generating chirality from precursors related to carbamimidates, expanding the toolbox for creating stereochemically complex molecules.
Reactivity Profiles and Elucidation of Reaction Pathways of Isopropyl Diisopropylcarbamimidate
Nucleophilic and Electrophilic Reactivity in Organic Transformations
The core of Isopropyl diisopropylcarbamimidate's reactivity lies in the ambident nature of the carbamimidate functional group. The lone pairs on the nitrogen atoms confer nucleophilic character, while the carbon atom of the C=N double bond can act as an electrophilic center, particularly upon activation.
This compound is anticipated to react with carbonyl compounds such as aldehydes and ketones. The nitrogen atom of the carbamimidate can act as a nucleophile, attacking the electrophilic carbonyl carbon. This initial addition would lead to a tetrahedral intermediate. The subsequent reaction pathway would depend on the reaction conditions and the nature of the carbonyl compound. In the case of esters or acid chlorides, this could lead to a nucleophilic acyl substitution.
Reactions with thiocarbonyl compounds are expected to proceed in a similar manner, with the carbamimidate nitrogen attacking the thiocarbonyl carbon. Given the higher reactivity often associated with thiocarbonyls compared to their carbonyl counterparts, these reactions may proceed under milder conditions.
Illustrative Reaction with a Ketone:
| Reactant 1 | Reactant 2 | Potential Product |
| This compound | Acetone | Adduct from nucleophilic addition |
The nucleophilic character of this compound allows it to participate in addition reactions with various unsaturated systems. In reactions with activated alkenes, such as those bearing electron-withdrawing groups (e.g., α,β-unsaturated ketones), a Michael-type addition is plausible. The nucleophilic nitrogen would attack the β-carbon of the unsaturated system.
Addition to alkynes, particularly when activated by a metal catalyst, can also be envisaged. Gold(I) catalysts, for instance, are known to activate alkynes towards nucleophilic attack, which could facilitate the addition of the carbamimidate.
Nitriles, with their electrophilic carbon atom, present another potential substrate for nucleophilic attack by this compound, leading to the formation of N-substituted amidines after tautomerization of the initial adduct.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool in synthetic chemistry. msu.edumasterorganicchemistry.com Carbamimidates and related structures can be valuable components in MCRs. For instance, in Ugi-type reactions, which typically involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, a carbamimidate could potentially act as the amine component. ambeed.comencyclopedia.pub The reaction would proceed through the formation of an imine, followed by nucleophilic attack of the isocyanide and subsequent rearrangement.
A gold(I)-catalyzed three-component reaction of imines, terminal alkynes, and sulfonylisocyanates has been developed for the synthesis of cyclic carbamimidates, highlighting the potential for this class of compounds to be synthesized via MCRs. rsc.org
Potential Ugi-type Reaction Components:
| Aldehyde | Amine Component | Carboxylic Acid | Isocyanide |
| Benzaldehyde | This compound | Acetic Acid | tert-Butyl isocyanide |
Rearrangement Reactions and Pericyclic Processes Involving the Carbamimidate Core
Rearrangement reactions involve the migration of an atom or group within a molecule. masterorganicchemistry.comwikipedia.org While specific rearrangement reactions of this compound are not extensively documented, the carbamimidate core could potentially participate in various intramolecular transformations. For example, under certain conditions, sigmatropic rearrangements could occur, involving the concerted reorganization of σ and π bonds. libretexts.orgbyjus.com
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.orgbyjus.comwikipedia.org The carbamimidate moiety, with its π-system, could theoretically participate in pericyclic reactions such as electrocyclizations or cycloadditions, although these are less common for this functional group compared to conjugated dienes or trienes. The stereochemical outcome of such reactions is often dictated by the principles of orbital symmetry. libretexts.org
Role in Cycloaddition and Ring-Opening Reactions
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. libretexts.orgbyjus.com The C=N bond of this compound could potentially act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings.
Conversely, this compound can act as a nucleophile in ring-opening reactions of strained rings like epoxides. libretexts.org The nucleophilic nitrogen atom would attack one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a β-amino alcohol derivative. This reaction is typically regioselective, with the attack occurring at the less sterically hindered carbon in the absence of acidic catalysis.
Illustrative Epoxide Ring-Opening:
| Epoxide | Nucleophile | Product |
| Propylene oxide | This compound | β-amino alcohol |
Acid-Base Catalysis in Reaction Media
The presence of basic nitrogen atoms in this compound suggests its potential to act as a Brønsted-Lowry base, accepting a proton. This basicity could be utilized to catalyze reactions that are promoted by the removal of a proton, such as certain condensation or elimination reactions.
Furthermore, upon protonation, the resulting carbamimidatium ion could potentially act as a Brønsted-Lowry acid, donating a proton. This dual acid-base character suggests that this compound could participate in bifunctional catalysis, where both acidic and basic sites of a catalyst are involved in the reaction mechanism. The steric bulk of the isopropyl groups would likely influence its catalytic activity, potentially providing a specific steric environment around the active site.
Interactions with Main Group and Transition Metal Species in Reaction Systems
The reactivity of this compound, also known as O-tert-Butyl-N,N'-diisopropylisourea, with main group and transition metal species is a critical aspect of its chemistry, influencing its application as a reagent and precursor in organic and organometallic synthesis. The interactions are largely dictated by the electronic and steric properties of the carbamimidate ligand and the nature of the metal center.
Interactions with Main Group Metal Species
Detailed experimental data on the direct reaction of this compound with main group metals remains limited in publicly accessible literature. However, the reactivity can be inferred from the behavior of related compounds and the general principles of organometallic chemistry. Main group organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and bases. Their interaction with this compound would likely involve nucleophilic attack at the electrophilic carbon of the carbamimidate functionality or deprotonation at a suitable position.
The general reactivity of organolithium and Grignard reagents with carbonyl and related functional groups is well-established. These reagents readily add to aldehydes, ketones, and esters. Given the structural similarity, it is plausible that organometallic reagents would react with the C=N bond of the carbamimidate, although specific reaction pathways and products are not extensively documented. The high basicity of these reagents also suggests that if any acidic protons are present in the reaction system, an acid-base reaction would be a competing and likely favorable pathway. libretexts.orgnih.gov
Interactions with Transition Metal Species
The interaction of carbamimidate-type ligands with transition metals is more extensively studied, particularly in the context of coordination chemistry and catalysis. While direct studies on this compound are not abundant, research on structurally similar guanidinate ligands provides significant insight into the potential coordination modes and reactivity.
A notable example is the use of the N,N'-diisopropyl-N''-bis(trimethylsilyl)guanidinate ligand, which shares the diisopropylamino functionality, in the synthesis of yttrium complexes. The reaction of anhydrous yttrium chloride (YCl₃) with the lithium salt of this guanidinate ligand, Li[(Me₃Si)₂NC(Ni-Pr)₂], in tetrahydrofuran (B95107) (THF) yields a monomeric monoguanidinate dichloro complex, {(Me₃Si)₂NC(Ni-Pr)₂}YCl₂(THF)₂. acs.orgnih.gov This demonstrates the ability of the diisopropyl-substituted guanidinate moiety to act as a supporting ligand for transition metals.
Alkylation of this yttrium dichloro complex with organolithium reagents such as LiCH₂SiMe₃ leads to the formation of monomeric, salt-free dialkyl yttrium complexes. acs.orgnih.gov These complexes, in turn, have been investigated for their catalytic activity. For instance, the dialkyl yttrium complex, when activated with a co-catalyst, has shown moderate activity in the polymerization of ethylene (B1197577). acs.orgnih.gov
The synthesis of these yttrium complexes highlights several key aspects of the reactivity of such ligands:
They can be readily introduced onto a metal center via salt metathesis reactions with the corresponding lithium salt. acs.orgacs.org
The resulting metal complexes can serve as platforms for further functionalization, such as alkylation. acs.orgnih.gov
The steric bulk provided by the isopropyl groups influences the coordination geometry and stability of the resulting complexes. nih.govacs.org
These complexes can exhibit catalytic activity, demonstrating the potential of carbamimidate and guanidinate ligands in homogeneous catalysis. acs.orgresearchgate.net
Further research has explored the synthesis of other yttrium complexes with related guanidinate ligands, including those bearing redox-active ligands like 2,2'-bipyridine (B1663995) (bpy). acs.orgnih.gov These studies underscore the versatility of the guanidinate framework in stabilizing various oxidation states and coordination environments of the metal center.
Data on the Synthesis and Reactivity of a Related Yttrium Guanidinate Complex
| Reactants | Product | Reaction Conditions | Key Findings | Reference |
| YCl₃ + Li[(Me₃Si)₂NC(Ni-Pr)₂] | {(Me₃Si)₂NC(Ni-Pr)₂}YCl₂(THF)₂ | THF, 20 °C | Formation of a monomeric monoguanidinate dichloro yttrium complex. | acs.orgnih.gov |
| {(Me₃Si)₂NC(Ni-Pr)₂}YCl₂(THF)₂ + 2 LiCH₂SiMe₃ | {(Me₃Si)₂NC(Ni-Pr)₂}Y(CH₂SiMe₃)₂(THF)₂ | Hexane, 0 °C | Successful alkylation to form a dialkyl yttrium complex. | acs.orgnih.gov |
| {(Me₃Si)₂NC(Ni-Pr)₂}Y(CH₂SiMe₃)₂(THF)₂ + PhSiH₃ | Polyethylene | Toluene | The complex system shows moderate activity for ethylene polymerization. | acs.orgnih.gov |
| [{(Me₃Si)₂NC(Ni-Pr)₂}₂Y][(μ-η⁶-Ph)(BPh₃)] + bpy + KC₈ | {(Me₃Si)₂NC(Ni-Pr)₂}₂Y(bpy•) | n-hexane, -35 °C | Synthesis of a mononuclear yttrium complex with a monoanionic bipyridyl radical. | acs.orgnih.gov |
Elucidation of Reaction Pathways
The reaction pathways for the formation of transition metal complexes with carbamimidate-type ligands typically involve a salt metathesis route. The deprotonated ligand, usually as a lithium salt, acts as a nucleophile, displacing a halide or other leaving group from the metal precursor.
The subsequent reactivity of the resulting complex is highly dependent on the nature of the metal, the ancillary ligands, and the reactants. In the case of the yttrium-guanidinate system, the alkylation proceeds via a standard organometallic substitution. The mechanism of the polymerization of ethylene is more complex, likely involving the formation of a cationic active species that coordinates and inserts ethylene monomers. The moderate activity observed suggests that either the initiation is inefficient or the propagation is slow, possibly due to the steric hindrance imposed by the bulky diisopropyl groups on the ligand. acs.orgnih.gov
The synthesis of radical-containing complexes demonstrates that the guanidinate ligand can stabilize metals in different electronic states, allowing for redox chemistry to occur at the metal center or at a coordinated redox-active ligand. acs.orgnih.gov The precise electronic structure and spin distribution in these complexes can be elucidated through a combination of experimental techniques like EPR spectroscopy and theoretical calculations.
Mechanistic Investigations and Kinetic Studies of Isopropyl Diisopropylcarbamimidate Reactions
Detailed Elucidation of Reaction Mechanisms
The mechanisms of reactions involving carbamimidates and carbamates can be complex, often involving multiple steps and the formation of transient species.
In the formation of cyclic carbamimidates through a gold(I)-catalyzed three-component reaction of imines, terminal alkynes, and sulfonylisocyanates, several reactive intermediates have been proposed. The catalytic cycle is thought to begin with the formation of a gold(I)-acetylide complex. This is followed by an addition reaction to an iminium ion, generating a propargylamine. This amine then reacts with an isocyanate to form an acyclic urea (B33335) intermediate. The subsequent gold-catalyzed intramolecular cyclization of this urea proceeds via a vinyl gold carbamimidinium ion intermediate, which then leads to the final cyclic carbamimidate product. nih.gov
In the context of carbamate (B1207046) formation from amines and carbon dioxide, a key intermediate is the carbamic acid. rsc.orgacs.org In polar aprotic solvents, the carbamic acid is a dominant species. However, in non-polar solvents, the reaction of two equivalents of an amine with CO2 leads to a carbamate salt. rsc.org The mechanism of base-catalyzed hydrolysis of carbamates is also proposed to proceed through distinct intermediates depending on the substitution of the carbamate. For monosubstituted carbamates, an isocyanate anion intermediate is suggested, while for disubstituted carbamates, a carbonate anion intermediate is proposed. nih.gov
In studies of the reversible decomposition of ammonium (B1175870) carbamate, the intermediacy of surface-bound carbamic acid has been invoked. ureaknowhow.com This suggests that in solid-state or heterogeneous reactions involving carbamates, surface-adsorbed intermediates play a crucial role.
Computational studies have been employed to understand the transition states in carbamate formation. For the reaction of amines with CO2 in the presence of a superbase like 1,1,3,3-tetramethylguanidine (B143053) (TMG), different mechanistic pathways have been computationally explored. One proposed pathway involves the nucleophilic attack of the amine on CO2 to form a zwitterionic intermediate, followed by deprotonation by the base. Another pathway suggests the formation of a zwitterionic adduct between the superbase and CO2, which then acts as a transfer-carboxylation agent. The transition state for this transfer involves hydrogen bonding between the carboxylate and the ammonium protons of the zwitterionic adduct. rsc.org
In the gold-catalyzed synthesis of cyclic carbamimidates, the regioselectivity of the cyclization (5-exo-dig versus 6-endo-dig) is determined by the transition state energies of the respective cyclization pathways. The preferential formation of the five-membered ring product suggests a lower energy transition state for the 5-exo-dig cyclization. nih.gov
Kinetic Studies and Rate Law Determination
Kinetic studies are essential for understanding reaction rates and deriving rate laws, which provide quantitative information about the dependence of the reaction rate on the concentration of reactants.
In the study of the reversible decomposition of ammonium carbamate, the total pressure change over time was monitored to determine the reaction kinetics. The data revealed an initial inflection point, suggesting a multi-step mechanism. ureaknowhow.com For the synthesis of cyclic carbamimidates, reaction conditions such as solvent and temperature were found to influence the reaction rate and yield. Chlorinated and aromatic solvents were found to be suitable, with chlorinated solvents generally providing faster rates. nih.gov
Table 1: Kinetic Data for the Reaction of CO2 with 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD)
| Temperature (K) | Second-Order Rate Constant, k2 (m³ kmol⁻¹ s⁻¹) |
|---|---|
| 303.15 | 285 |
| 313.15 | 524 |
| 323.15 | 1067 |
Data sourced from a study on the kinetics of CO2 reaction with a sterically hindered alkanolamine. researchgate.net
Activation parameters, such as the activation energy (Ea), provide insights into the energy barrier of a reaction. These are typically determined by studying the temperature dependence of the rate constant using the Arrhenius equation. For the reaction of amines with CO2, a Brønsted relationship was observed between the second-order rate constants and the acid dissociation constants (pKa) of the amines, indicating a correlation between the reactivity and basicity of the amine. researchgate.net
For the decarboxylation of carbamates derived from amines with pK values from -1.05 to approximately 5, a Brønsted relationship was also found for the hydrogen ion-catalyzed reaction. researchgate.net This relationship allows for the prediction of reaction rates for other similar reactions.
Isotopic Labeling Studies to Probe Mechanistic Pathways
Isotopic labeling is a powerful technique used to trace the fate of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In the context of carbamate and carbamimidate chemistry, isotopic labeling can be used to elucidate reaction pathways and understand the bonding changes that occur.
For instance, carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeling can be employed in the reaction of an amine with an isocyanate to form a urea, a reaction analogous to carbamate formation. By labeling the isocyanate nitrogen, one could track its position in the final product and any intermediates.
In proteomics, stable isotope labeling using urea (containing ¹³C and ¹⁵N) is used for quantitative analysis. This involves the carbamylation of primary amines on peptides. nih.gov While this application is for analytical purposes, the underlying reaction is relevant to understanding carbamate formation.
Furthermore, carbon-13 isotope effects have been measured for reactions involving carbamate and carbamoyl (B1232498) phosphate (B84403). The equilibrium isotope effect on the reaction catalyzed by carbamate kinase was determined to be 0.9983. The kinetic ¹³C isotope effect on the decomposition of carbamoyl phosphate to cyanate (B1221674) and phosphate was found to be 1.058. These values provide insights into the structure of the transition states and the mechanism of bond cleavage. nih.gov The development of methods for the late-stage carbon isotope labeling ([¹¹C], [¹³C], and [¹⁴C]) of cyclic carbamates using carbon dioxide allows for the synthesis of radiolabeled compounds for mechanistic studies and applications in positron emission tomography (PET). rsc.org
Influence of Solvent, Temperature, and Pressure on Reaction Dynamics
No published data is available.
Stereochemical Control and Diastereoselectivity in Transformations
No published data is available.
Theoretical and Computational Chemistry Studies of Isopropyl Diisopropylcarbamimidate
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonding in Isopropyl diisopropylcarbamimidate would be fundamentally investigated using a variety of computational techniques. These methods provide a quantum mechanical description of the molecule, offering insights into electron distribution, orbital energies, and the character of its chemical bonds.
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are the cornerstone for studying the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for the system, providing detailed information about its geometry and electronic ground state.
Density Functional Theory (DFT): This is a widely used method that calculates the electronic structure of a molecule based on its electron density. nih.gov For this compound, a DFT calculation would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)) to find the optimized molecular geometry that corresponds to the lowest energy state. sigmaaldrich.com These calculations yield crucial data such as bond lengths, bond angles, and atomic charges, which describe the molecule's three-dimensional structure and the distribution of charge across its atoms.
Note on Data: As specific computational data for this compound is not published, the following table presents calculated physicochemical properties for the structurally similar compound tert-Butyl N,N'-diisopropylcarbamimidate . This data is illustrative of the output from such quantum chemical calculations.
Table 1: Illustrative Physicochemical Properties from Computational Analysis of tert-Butyl N,N'-diisopropylcarbamimidate
| Property | Value | Description |
|---|---|---|
| Molecular Weight | 200.32 g/mol | The mass of one mole of the substance. |
| XLogP3 | 2.6 | A computed measure of lipophilicity (oil/water partition coefficient). |
| Hydrogen Bond Donors | 1 | The number of groups that can donate a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. |
| Rotatable Bond Count | 5 | The number of bonds that allow free rotation around them. |
| Topological Polar Surface Area (TPSA) | 33.6 Ų | The surface area of polar atoms, related to a molecule's transport properties. |
Data sourced from PubChem CID 11041782 for tert-Butyl N,N'-diisopropylcarbamimidate and is for illustrative purposes only. nih.gov
Ab Initio Methods: These "from the beginning" methods are based solely on the principles of quantum mechanics without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, though at a higher computational cost. An ab initio study of this compound would provide a benchmark for its structural and electronic properties. nih.gov
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. scielo.org.za The analysis of these orbitals, particularly the frontier orbitals, is critical for understanding a molecule's reactivity.
The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ambeed.com
HOMO: This orbital acts as the primary electron donor. A higher energy HOMO indicates a greater willingness to donate electrons, making the molecule more nucleophilic. synthonix.com
LUMO: This orbital acts as the primary electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons, making the molecule more electrophilic. synthonix.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com
Note on Data: The following table provides hypothetical HOMO, LUMO, and energy gap values for this compound to illustrate the typical output of a frontier orbital analysis. Actual values would need to be determined by specific DFT or ab initio calculations.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -6.5 | Electron Donor (Nucleophilic Center) |
| LUMO | +1.2 | Electron Acceptor (Electrophilic Center) |
Conformational Analysis and Torsional Dynamics
The three-dimensional shape of this compound is not static. Due to the presence of several rotatable single bonds, the molecule can adopt numerous conformations. Understanding these conformations and the dynamics of their interconversion is crucial for predicting its behavior.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms using a force field (a set of parameters describing potential energy). By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule moves, flexes, and changes its conformation. youtube.com These simulations provide insights into the flexibility of the isopropyl groups and the dynamics of the carbamimidate core. nih.govscielo.org.za
Energy Landscape Exploration
The various conformations of this compound correspond to different potential energies. By systematically rotating the molecule's torsional angles (the angles around its single bonds) and calculating the energy of each resulting conformation, a potential energy surface or "energy landscape" can be mapped out.
This landscape reveals:
Local Minima: Stable, low-energy conformations that the molecule is likely to adopt.
Transition States: High-energy points on the paths between local minima, which represent the energy barriers for conformational changes.
Exploring this landscape helps identify the most stable conformers of this compound and the energetic cost of transitioning between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.
Prediction of Reactivity and Selectivity in Organic Reactions
Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. For this compound, these methods can help foresee its role as a reactant and the likely outcomes of a reaction.
The electronic and structural data from DFT calculations are key to this prediction. For instance, the carbamimidate functional group is known to be a key component in reactions like silver-catalyzed aziridinations. rsc.org DFT calculations on related carbamimidate systems have been used to investigate the reaction's transition states and intermediates to understand the origins of enantioselectivity. rsc.org
By analyzing the calculated properties of this compound, chemists can predict:
Reactivity: The HOMO and LUMO energies indicate whether the molecule will act as a nucleophile or an electrophile. Maps of electrostatic potential can pinpoint the most electron-rich (negative potential) and electron-poor (positive potential) sites on the molecule, which are the likely points of attack for other reagents.
Selectivity: In reactions where multiple products are possible, computational methods can calculate the activation energies for each reaction pathway. The pathway with the lowest activation energy is generally the most favored, allowing for the prediction of the major product. This is crucial for understanding chemoselectivity, regioselectivity, and stereoselectivity.
Computational Prediction of Reaction Pathways and Energy Barriers
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of chemical reactions. nih.govsumitomo-chem.co.jp By identifying transition states and intermediates, chemists can predict the most likely pathways a reaction will follow. For a compound like this compound, this could involve studying its formation, hydrolysis, or its reactions with other molecules.
DFT calculations, often employing functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d) or larger), can be used to model the geometry of reactants, products, and transition states. nih.govnih.govresearchgate.net From these geometries, the relative energies can be calculated, revealing the activation energy (energy barrier) for each step in a proposed mechanism. rsc.org A lower energy barrier indicates a kinetically more favorable pathway.
For instance, the hydrolysis of a carbamimidate could proceed through different mechanistic pathways. Computational modeling can help determine the energetic feasibility of each proposed path, such as nucleophilic attack at the central carbon atom. The calculated energy profile would show the energy changes as the reactants progress to products through one or more transition states. nih.gov
Hypothetical Reaction Pathway Analysis
A hypothetical study on the hydrolysis of this compound might compare a neutral hydrolysis pathway with an acid-catalyzed pathway. The energy barriers for the rate-determining steps in each pathway would be calculated to predict which conditions are more favorable for the reaction.
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |
| Neutral Hydrolysis | DFT (B3LYP/6-311+G(d,p)) | 35.2 | Nucleophilic attack of water |
| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-311+G(d,p)) | 22.5 | Nucleophilic attack of water on protonated substrate |
This table presents hypothetical data for illustrative purposes.
Basicity and Nucleophilicity Computations
The basicity of amidines, the class of compounds to which this compound belongs, is a well-documented feature and can be quantified computationally. stackexchange.comstackexchange.comunacademy.com Amidines are significantly more basic than amines or amides. echemi.com This enhanced basicity arises from the protonation of the sp² hybridized imino nitrogen, which results in a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms and the central carbon. stackexchange.comunacademy.comyoutube.com
Computational methods can predict the proton affinity (PA) or the pKa of the conjugate acid. These calculations typically involve optimizing the structures of both the neutral base and its protonated form and then calculating the energy difference. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining accurate pKa values in solution.
Nucleophilicity, while related to basicity, also depends on kinetic factors. Computational models can assess nucleophilicity by calculating the energies of the highest occupied molecular orbital (HOMO) or by modeling the transition state of a representative nucleophilic substitution reaction. researchgate.net A higher HOMO energy generally correlates with greater nucleophilicity.
Computed Basicity and Nucleophilicity Parameters
| Parameter | Computational Method | Predicted Value (Gas Phase) | Predicted Value (Aqueous, PCM) |
| Proton Affinity (PA) | DFT (B3LYP/6-311+G(d,p)) | 245 kcal/mol | N/A |
| pKa of Conjugate Acid | DFT/PCM | N/A | 12.5 |
| HOMO Energy | DFT (B3LYP/6-311+G(d,p)) | -5.8 eV | -6.1 eV |
This table presents hypothetical data for illustrative purposes.
In Silico Design and Virtual Screening of Novel this compound Analogs
In silico techniques are instrumental in the rational design of new molecules with desired properties, accelerating the discovery process by prioritizing synthetic efforts. nih.govacs.orgchemrxiv.org For this compound, this could involve designing analogs with tailored reactivity, basicity, or other chemical characteristics.
Structure-Reactivity Relationship Studies
By systematically modifying the structure of this compound in silico and calculating key properties, it is possible to establish structure-reactivity relationships (SRRs). nih.govuchicago.edumiami.edu For example, one could investigate how replacing the isopropyl groups with other alkyl or aryl substituents affects the compound's basicity or its susceptibility to hydrolysis.
Computational workflows for SRR studies typically involve:
Generating a virtual library of analogs with systematic structural variations.
Performing geometry optimization and property calculations (e.g., pKa, reaction barriers) for each analog.
Analyzing the resulting data to identify trends and correlations between structural features and calculated properties.
These studies can reveal electronic and steric effects. For instance, electron-withdrawing groups on the nitrogen atoms would be expected to decrease the basicity, while bulkier substituents might sterically hinder reactions at the central carbon. psu.edu
Hypothetical Structure-Reactivity Data for Analogs
| Analog | Substituent Change | Calculated pKa | Calculated Relative Hydrolysis Rate |
| This compound | (Reference) | 12.5 | 1.0 |
| Analog 1 | N-methyl instead of N-isopropyl | 12.2 | 1.5 |
| Analog 2 | N-phenyl instead of N-isopropyl | 9.8 | 2.3 |
| Analog 3 | C-trifluoromethyl instead of C-H | 7.5 | 5.8 |
This table presents hypothetical data for illustrative purposes.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, MS) for Mechanistic Support
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be crucial for structure elucidation and for identifying transient species in reaction mechanisms. sumitomo-chem.co.jpbohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. psu.edufrontiersin.org The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. github.io By calculating the NMR shielding tensors for a proposed structure, one can predict its NMR spectrum. bohrium.com Comparing these predicted spectra with experimental data can confirm a structure or help distinguish between isomers. frontiersin.orgresearchgate.net For reaction mechanism studies, the NMR spectra of proposed intermediates can be calculated to see if they match any species observed experimentally.
Infrared (IR) Spectroscopy : Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. nih.govdtic.mil These calculations provide the positions and relative intensities of the absorption bands. scilit.comacs.org The characteristic C=N stretching frequency in this compound, for example, can be predicted and used to monitor reactions involving this functional group. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental spectra. acs.org
Mass Spectrometry (MS) : While predicting a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in MS experiments. libretexts.orgyoutube.comyoutube.com By calculating the relative energies of different fragment ions, it is possible to predict the most likely fragmentation pathways. nih.govnih.gov This can be invaluable for confirming the structure of a parent compound and its reaction products.
Predicted Spectroscopic Data for this compound
| Spectroscopy | Method | Predicted Key Signature(s) | Notes |
| ¹³C NMR | DFT (GIAO) | ~155 ppm (C=N) | Chemical shifts are relative to a standard (e.g., TMS). |
| ¹H NMR | DFT (GIAO) | Septets for CH, doublets for CH₃ | The exact shifts depend on the solvent environment. |
| IR | DFT (B3LYP/6-31G(d)) | ~1640 cm⁻¹ (C=N stretch) | A scaling factor is typically applied to the calculated frequency. |
| MS Fragmentation | DFT | Loss of an isopropyl group (m/z 43) | Prediction of the most stable carbocation fragment. |
This table presents hypothetical data for illustrative purposes.
Advanced Applications of Isopropyl Diisopropylcarbamimidate in Organic Synthesis and Beyond
Potential as a Building Block for Complex Molecular Architectures
The inherent structure of Isopropyl diisopropylcarbamimidate, featuring a central carbamimidate core flanked by isopropyl groups, suggests its potential as a precursor for various molecular frameworks.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. While direct examples of using this compound for this purpose are scarce, the carbamimidate moiety is a known synthon for constructing such rings. In principle, the nitrogen atoms of this compound could participate in cyclization reactions with appropriate bifunctional electrophiles to yield a variety of heterocyclic systems. The bulky isopropyl groups would likely exert significant steric influence on the course of these reactions, potentially directing regioselectivity.
Preparation of Advanced Synthetic Intermediates
Carbamimidates can be transformed into a range of other functional groups, positioning them as versatile intermediates. This compound could theoretically be a starting material for the synthesis of complex guanidines, ureas, or other nitrogen-rich functionalities that are integral to the structure of many pharmaceutical compounds. The conversion of the carbamimidate into these more elaborate structures would provide advanced intermediates for multi-step syntheses.
Hypothetical Development of this compound-Derived Chiral Auxiliaries and Ligands
The development of chiral ligands and auxiliaries is paramount for asymmetric synthesis. The potential for this compound in this arena would hinge on the introduction of chirality.
Application in Asymmetric Catalysis
Should a chiral variant of this compound be synthesized, for instance, by replacing one of the isopropyl groups with a chiral moiety, the resulting molecule could serve as a ligand for a metal catalyst. The steric bulk of the remaining isopropyl groups, in concert with the chiral center, could create a well-defined chiral pocket around the metal, enabling enantioselective transformations. The specific nature of the catalysis would depend on the coordinated metal and the substrate.
Stereoselective Transformations
A chiral, non-racemic form of this compound could also function as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, the steric hindrance imposed by the diisopropylcarbamimidate moiety could direct the approach of a reagent to one face of the molecule, thereby inducing stereoselectivity in the transformation. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.
Postulated Catalytic Roles in Organic Transformations
Organocatalytic Applications
While this compound is more commonly employed as a reagent, its inherent basicity and structural characteristics suggest potential as an organocatalyst. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. The nitrogen atoms within the carbamimidate core can act as Brønsted or Lewis bases, activating substrates in a catalytic cycle.
Research in this area is still emerging, but the compound's ability to act as a potent, non-nucleophilic base makes it a candidate for reactions that are sensitive to stronger, more nucleophilic bases which can lead to unwanted side reactions. For instance, its potential could be explored in deprotonation-initiated cascade reactions or in promoting condensation reactions where a mild, sterically hindered base is required to favor a specific reaction pathway.
Table 1: Potential Organocatalytic Reactions for this compound
| Reaction Type | Potential Role of this compound | Expected Outcome |
| Michael Addition | Brønsted Base Catalyst | Formation of carbon-carbon bonds |
| Aldol Reaction | Brønsted Base Catalyst | Synthesis of β-hydroxy carbonyl compounds |
| Epoxidation | Base for in-situ generation of the active oxidant | Formation of epoxides from alkenes |
Metal-Free Catalysis
The drive towards sustainable chemistry has intensified the search for catalytic systems that avoid the use of precious or toxic metals. This compound has been noted for its utility as a ligand in catalytic reactions, where it can modulate the reactivity and selectivity of the catalytic center. chemimpex.com While many of these applications involve metal catalysts, there is growing interest in its role within metal-free catalytic systems.
In this context, it can participate in frustrated Lewis pair (FLP) chemistry, where its basic nitrogen center, combined with a sterically hindered Lewis acid, can activate small molecules like H₂, CO₂, and olefins for subsequent transformations. The steric bulk of the isopropyl and tert-butyl groups is crucial in preventing the formation of a classical adduct between the Lewis acid and base, thereby maintaining their reactivity.
Furthermore, its role as a promoter in reactions that proceed through cationic intermediates is an area of active investigation. By sequestering protons or other electrophiles, it can facilitate reactions that would otherwise be sluggish or yield complex product mixtures.
Potential Applications in Polymer Chemistry (as Monomers or Initiators)
The unique structure of this compound also lends itself to potential applications in polymer science. It has been suggested that it can play a role in the synthesis of specialty polymers, contributing to properties such as enhanced thermal stability and improved mechanical strength. chemimpex.com
As a monomer , the carbamimidate functionality could be incorporated into polymer backbones through condensation polymerization, potentially with diacids or diacyl chlorides. The resulting poly(carbamimidate)s would be expected to exhibit interesting properties due to the presence of the basic and sterically hindered groups along the polymer chain. These groups could influence the polymer's solubility, thermal stability, and its ability to coordinate with other molecules.
As an initiator , the basic nature of this compound allows it to initiate the ring-opening polymerization of cyclic esters like lactide and caprolactone. The mechanism would likely involve the deprotonation of an alcohol initiator, which then attacks the monomer to begin chain growth. The bulky nature of the catalyst could influence the stereoselectivity of the polymerization, leading to polymers with specific tacticities and, consequently, tailored physical properties.
Table 2: Potential Polymerization Reactions Involving this compound
| Role | Polymerization Type | Monomer Example | Potential Polymer Properties |
| Monomer | Condensation Polymerization | Adipoyl chloride | Enhanced thermal stability, unique solubility |
| Initiator | Ring-Opening Polymerization | Lactide | Controlled molecular weight, specific tacticity |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The integration of versatile reagents like this compound into these platforms is a key area of development.
The synthesis of this compound itself has been demonstrated in a continuous flow system. Using a tubular reactor with an immobilized catalyst, the compound can be produced with high conversion rates, reduced purification steps, and enhanced throughput. This demonstrates its compatibility with flow conditions.
Beyond its own synthesis, this compound can be employed as a reagent within automated synthesis platforms for the rapid generation of compound libraries. Its use in esterification and amidation reactions is particularly well-suited for flow chemistry, where the precise control over reaction time and temperature can lead to higher yields and purities. For example, its application in the synthesis of pyrrolidine (B122466) compounds has been documented, showcasing its utility in the preparation of complex molecules in a controlled manner. google.com
Future Research Directions and Emerging Opportunities for Isopropyl Diisopropylcarbamimidate
Exploration of Unconventional Activation Modes (e.g., Photoredox, Electrochemistry)
The development of novel activation strategies beyond traditional thermal methods is a major frontier in chemical synthesis. For Isopropyl diisopropylcarbamimidate, unconventional activation modes such as photoredox catalysis and electrochemistry present exciting possibilities.
Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool for forming reactive intermediates under mild conditions. nih.govacs.org The amine and imine functionalities within this compound could be susceptible to photoredox-mediated activation. For instance, the generation of radical cations from amine substrates is a common strategy in photoredox catalysis, leading to α-functionalization. acs.org Future research could explore the generation of nitrogen-centered radicals from the carbamimidate moiety, enabling novel carbon-nitrogen bond formations. The direct nucleophilic addition of amides to alkenes under photoredox conditions has been reported, suggesting that the amidine core of this compound could participate in similar transformations. beilstein-journals.org
Electrochemistry offers another avenue for the controlled oxidation or reduction of organic molecules, often avoiding the need for chemical oxidants or reductants. rsc.orgchemistryviews.org The electrochemical synthesis of amidines and related nitrogen-containing compounds is an area of growing interest. organic-chemistry.orgresearchgate.netacs.org Investigations could focus on the electrochemical oxidation of this compound to generate reactive intermediates for subsequent coupling reactions. This approach could provide a greener and more efficient route to novel derivatives, potentially with unique selectivity profiles compared to traditional methods.
Table 1: Comparison of Conventional and Unconventional Activation Modes
| Activation Mode | Energy Source | Key Intermediates | Potential Advantages for this compound |
|---|---|---|---|
| Thermal | Heat | Ionic species, concerted transition states | Well-established, predictable reactivity |
| Photoredox | Visible Light | Radical ions, neutral radicals | Mild conditions, unique reaction pathways, high functional group tolerance nih.gov |
| Electrochemical | Electricity | Radical ions, carbocations, carbanions | Avoids stoichiometric reagents, precise control of redox potential chemistryviews.orgacs.org |
Development of Biocatalytic Transformations Involving Amidine-Based Substrates
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and sustainability. rsc.orgvapourtec.com While the biocatalytic synthesis of amides is well-documented, the application of enzymes to amidine-containing substrates like this compound is a largely unexplored area. rsc.orgresearchgate.net
Future research could focus on identifying or engineering enzymes capable of recognizing and transforming the carbamimidate core. For example, hydrolases could be explored for the selective cleavage or modification of the amidine group. Conversely, ligases or transferases could be developed to construct the carbamimidate functionality from precursor molecules. nih.gov The use of monoamine oxidases, which can oxidize amines to imines, might also be adapted for transformations involving the diisopropylamino group. mdpi.com Success in this area would open the door to the enantioselective synthesis of chiral amidine-containing molecules, which are of significant interest in medicinal chemistry. mdpi.com
Rational Design of Next-Generation Carbamimidate Reagents with Enhanced Selectivity
The rational design of reagents with tailored properties is a cornerstone of modern organic synthesis. nih.gov Building upon the structural framework of this compound, new reagents can be designed to exhibit enhanced selectivity in various chemical transformations. The carbamate (B1207046) functional group is known for its ability to modulate molecular interactions and stability. acs.orgacs.org
By modifying the isopropyl groups on both the oxygen and nitrogen atoms, researchers can fine-tune the steric and electronic properties of the carbamimidate. For example, introducing chiral substituents could lead to the development of novel chiral auxiliaries or reagents for asymmetric synthesis. Computational modeling could be employed to predict the impact of these structural modifications on reactivity and selectivity, accelerating the design-synthesis-testing cycle. The development of carbamimidates as nitrene precursors for aziridination reactions highlights the potential for creating reagents with specific reactivity profiles. chemrxiv.orgrsc.org
Table 2: Potential Modifications for Next-Generation Carbamimidate Reagents
| Modification Site | Type of Modification | Desired Outcome |
|---|---|---|
| N-Isopropyl Groups | Introduction of bulky or chiral substituents | Enhanced stereoselectivity, altered reactivity |
| O-Isopropyl Group | Variation of the alkoxy group | Modified leaving group ability, altered stability |
Interdisciplinary Research Integrating this compound Chemistry with Other Fields
The unique properties of the amidine functional group make it a valuable component in various scientific disciplines. Future research should aim to integrate this compound and its derivatives into interdisciplinary studies.
Medicinal Chemistry: Amidines are known isosteres for amides and can act as hydrogen-bond donors and acceptors, making them valuable in drug design. nih.gov Derivatives of this compound could be synthesized and screened for biological activity, potentially leading to new therapeutic agents.
Materials Science: The incorporation of amidine functionalities into polymers can introduce reactive sites for applications such as gas capture. digitellinc.com this compound could serve as a monomer or a modifying agent for the creation of new functional materials.
Peptide Science: Amidines have been incorporated into peptide backbones as amide bond surrogates. nih.gov Developing methods to incorporate this compound or related structures into peptides could lead to peptidomimetics with enhanced stability or novel biological functions.
Addressing Challenges in Synthetic Efficiency and Scalability for Academic and Preparative Applications
For this compound to be widely adopted in both academic and industrial settings, challenges related to its synthesis must be addressed. While various methods for amidine synthesis exist, many suffer from drawbacks such as the use of hazardous reagents, low yields, or difficult purifications. organic-chemistry.orgdigitellinc.comorganic-chemistry.org
Future research should focus on developing more efficient, cost-effective, and scalable syntheses of this compound. This could involve the exploration of multicomponent reactions that form the carbamimidate core in a single step from readily available starting materials. acs.org The development of catalytic methods, avoiding the use of stoichiometric activating agents, would also be a significant advancement. organic-chemistry.org Furthermore, optimizing reaction conditions to minimize waste and simplify purification procedures will be crucial for making this compound and its derivatives more accessible for a broad range of applications. The use of flow chemistry could also be investigated to improve efficiency and scalability. vapourtec.com
Q & A
Q. What are the standard synthetic routes for preparing isopropyl diisopropylcarbamimidate, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting diisopropylcarbodiimide with isopropyl alcohol under anhydrous conditions. Optimization requires monitoring temperature (20–40°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reactants. Catalytic agents like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Yield and purity are assessed using TLC or HPLC, with iterative adjustments to reagent ratios and reaction time .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with peak assignments for imine protons (δ 3.0–4.0 ppm) and isopropyl groups (δ 1.0–1.5 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch ~1640 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) confirms molecular weight. Data interpretation should cross-reference spectral libraries and computational simulations (e.g., DFT) .
Q. What are the critical factors in maintaining the stability of this compound during storage and experimental use?
Stability is influenced by moisture, temperature, and light exposure. Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel prevent hydrolysis. For experimental use, prepare fresh solutions in anhydrous solvents (e.g., dry DMF or acetonitrile) and avoid prolonged exposure to ambient humidity. Regular stability assays (e.g., HPLC) monitor degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the kinetic mechanisms of reactions involving this compound?
Kinetic studies require varying reactant concentrations, temperature, and solvent systems while monitoring reaction progress via in-situ techniques (e.g., NMR or FTIR). Use the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). Quench experiments and isotopic labeling (e.g., ¹⁵N) elucidate intermediate species. Computational tools like Gaussian or ORCA model transition states and energy profiles .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound’s reactivity?
Discrepancies often arise from solvent effects, unaccounted steric factors, or incomplete mechanistic models. Address these by:
Q. How can computational chemistry tools be integrated with experimental data to elucidate electronic and steric effects influencing reactivity?
Q. What methodologies are recommended for studying interactions between this compound and biological macromolecules?
Surface Plasmon Resonance (SPR) quantifies binding affinities (KD values), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔG). Circular Dichroism (CD) or fluorescence spectroscopy monitors conformational changes in proteins. For enzymatic inhibition assays, use dose-response curves to determine IC₅₀ values and validate specificity via negative controls .
Methodological Notes
- Data Presentation : Follow journal guidelines (e.g., Medicinal Chemistry Research) for figures. Use color-coded schemes for reaction pathways and avoid overcrowding with excessive structures .
- Ethical Reporting : Disclose reagent sources, purity, and batch numbers to ensure reproducibility .
- Literature Comparison : Use PICOT frameworks to structure research questions, emphasizing gaps in mechanistic or application studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
